molecular formula C16H15N3O3 B11836722 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one CAS No. 61741-35-3

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one

Cat. No.: B11836722
CAS No.: 61741-35-3
M. Wt: 297.31 g/mol
InChI Key: HKPZTMGZEZHVCE-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 3,4-dimethoxyphenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxyaniline with anthranilic acid derivatives under acidic or basic conditions. One common method involves the reaction of 3,4-dimethoxyaniline with 2-aminobenzamide in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
  • 2-Phenylquinazolin-4-amine
  • 2-(1H-tetrazol-5-yl)aniline

Uniqueness

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and properties. Compared to other quinazolinone derivatives, this compound exhibits a unique combination of antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for further research and development .

Properties

CAS No.

61741-35-3

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)17-16-18-12-6-4-3-5-11(12)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

HKPZTMGZEZHVCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)OC

Origin of Product

United States

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